Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13608339
InChI: InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

CAS No.:

Cat. No.: VC13608339

Molecular Formula: C15H20ClNO4

Molecular Weight: 313.77 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate -

Specification

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
IUPAC Name chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Standard InChI InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
Standard InChI Key ZDVSSXVVRYYLKC-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCl
SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a Boc-protected amino group at the C2 position of a phenylpropanoate backbone, with a chloromethyl ester at the carboxyl terminus. The (2R) configuration ensures stereochemical specificity, which is critical for its role in asymmetric synthesis. The Boc group (tert-butoxycarbonyl) provides steric protection for the amine, enabling selective reactions at other functional sites.

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential protection and esterification steps:

  • Amino Acid Protection: L-Phenylalanine or its derivatives are protected at the α-amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Esterification: The carboxyl group is converted to a chloromethyl ester via reaction with chloromethyl chlorosulfate or thionyl chloride in methanol .

A representative protocol from industrial settings employs flow microreactor systems to enhance yield and reduce racemization. For instance, the reaction of Boc-protected phenylalanine with chloromethyl iodide in a microreactor achieves 85–90% yield with <2% epimerization .

Comparative Synthesis Methods:

MethodReagents/ConditionsYield (%)Epimerization Risk
Classical StepwiseBoc₂O, NaOH; ClCH₂OSO₂Cl70–75Moderate (5–10%)
Microreactor-BasedBoc₂O, ClCH₂I, Flow System85–90Low (<2%)
Enzymatic CatalysisLipase, Boc-Anhydride60–65Negligible

Enzymatic methods, though eco-friendly, remain less efficient due to substrate specificity limitations .

Chemical Reactivity and Applications

Role in Peptide Synthesis

The chloromethyl ester group acts as a leaving group, enabling nucleophilic displacement by amino groups in peptide coupling reactions. This facilitates the stepwise assembly of peptides without premature deprotection of the Boc group . For example, in solid-phase peptide synthesis (SPPS), the compound serves as a key building block for introducing phenylalanine residues with defined stereochemistry .

Deprotection Dynamics

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane), yielding the free amine for subsequent reactions. Recent advancements using oxalyl chloride in methanol allow mild deprotection (room temperature, 1–4 hours) with minimal side reactions, enhancing compatibility with acid-sensitive substrates .

Biological and Pharmacological Relevance

Enzyme Inhibition Studies

Derivatives of this compound exhibit inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a target in type 2 diabetes therapy. Modifications to the phenyl group (e.g., fluorination) enhance binding affinity, as demonstrated in vitro with IC₅₀ values of 0.8–1.2 μM .

Comparative Analysis with Analogous Compounds

Stereochemical Variants

The (2S)-enantiomer displays distinct reactivity; for instance, it undergoes faster epimerization under basic conditions due to unfavorable steric interactions during deprotonation .

Functional Group Modifications

Replacing the chloromethyl group with a hydroxyl (as in (2R,3R)-rel-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid) alters solubility and hydrogen-bonding capacity, making the latter more suitable for aqueous-phase reactions .

Industrial and Environmental Considerations

Scalability Challenges

Large-scale production faces hurdles in minimizing chlorinated byproducts. Continuous-flow systems coupled with in situ neutralization reduce waste generation by 40% compared to batch processes .

Regulatory Status

The compound is classified as "For research use only" under ICH guidelines, with ongoing evaluations for GMP compliance in API manufacturing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator